molecular formula C14H13N3O4S2 B510127 N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide CAS No. 13255-93-1

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide

Cat. No.: B510127
CAS No.: 13255-93-1
M. Wt: 351.4g/mol
InChI Key: IFTYVPQMKBXUDF-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzisothiazole ring with a sulfonohydrazide group, making it an interesting subject for studies in organic chemistry and related disciplines.

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with 4-methylbenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

    Substitution: The benzisothiazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
  • N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide

Uniqueness

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is unique due to its specific structural features, such as the presence of a benzisothiazole ring and a sulfonohydrazide group

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-10-6-8-11(9-7-10)22(18,19)17-15-14-12-4-2-3-5-13(12)23(20,21)16-14/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTYVPQMKBXUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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